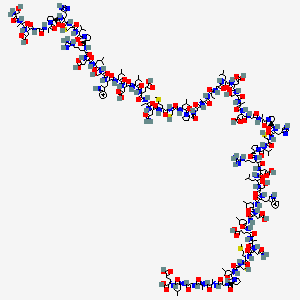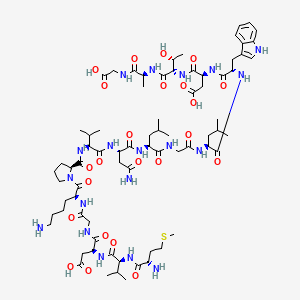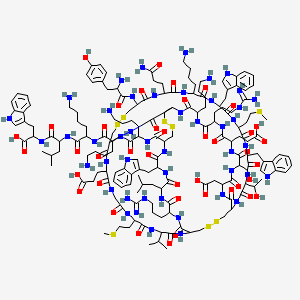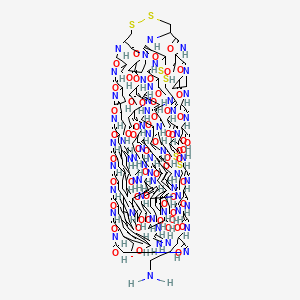
203716-10-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transportan is a 27 amino acid-long peptide containing 12 functional amino acids from the amino terminus of the neuropeptide galanin and mastoparan in the carboxyl terminus, connected via a lysine . It belongs to cell-penetrating peptides (CPPs) .
Molecular Structure Analysis
The molecular formula of Transportan is C134H227N35O32 . The molecular weight is 2840.45 . Unfortunately, the specific structural details are not provided in the available sources.Physical And Chemical Properties Analysis
Transportan has a molecular weight of 2840.45 and a molecular formula of C134H227N35O32 . The specific physical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Data Sharing in Scientific Research
Researchers in the 21st century face challenges in data accessibility, discovery, re-use, preservation, and sharing. Data sharing is crucial for verifying results and extending research. However, scientists often do not make their data electronically available due to insufficient time and lack of funding. There's a general dissatisfaction with long-term data preservation, and many organizations do not support their researchers in data management. Conditions such as formal citation and sharing reprints could encourage data sharing among researchers (Tenopir et al., 2011).
Scientific Research and Funding
The US federal government's decision to fund nonmilitary scientific research post-World War II led to the establishment of various research grant systems. This system, however, presents challenges, including issues of truth and innovation in scientific research. The grant application process and the criteria for funding may influence the direction and nature of scientific research (Miller, 2007).
Crowdsourcing in Scientific Research
Crowdsourcing in scientific research offers a complementary approach to traditional small-team research. It maximizes resources, promotes inclusivity and transparency, and increases rigor and reliability. Crowdsourced science initiatives can vary in the degree of communication and collaboration among project members. This approach can accelerate the progress of science and improve the quality of scientific research (Uhlmann et al., 2019).
ARRIVE Guidelines for Animal Research
The ARRIVE guidelines aim to improve the reporting of animal research. These guidelines consist of a checklist to include in publications describing in vivo experiments, helping others to scrutinize the work adequately, evaluate its methodological rigor, and reproduce the methods and results. The guidelines have been updated and reorganized to facilitate use in practice (Percie du Sert et al., 2020).
Reproducible Scientific Research: Licensing and Copyright
The growing number of scientists who release their research publicly face a gap in the current licensing and copyright structure, particularly on the Internet. The Reproducible Research Standard (RRS) proposed for scientific researchers ensures attribution and facilitates the sharing of scientific works, encouraging reproducible scientific investigation and greater collaboration (Stodden, 2009).
Scientific Software Frameworks and Grid Computing
Scientific software frameworks have emerged for grid-enabling existing applications and developing new applications. They compare and contrast existing scientific frameworks and extrapolate trends, highlighting the difficulties in developing, using, and maintaining scientific research applications or codes (Appelbe et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
203716-10-3 |
|---|---|
Molekularformel |
C₁₃₄H₂₂₇N₃₅O₃₂ |
Molekulargewicht |
2840.45 |
Sequenz |
One Letter Code: GWTLNSAGYLLGKINLKALAALAKKIL-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)







![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)

![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)